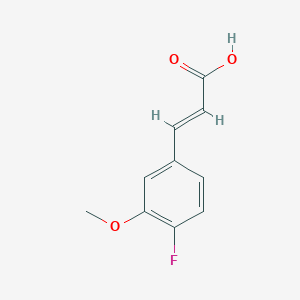

4-Fluoro-3-methoxycinnamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxycinnamic acid typically involves the use of the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-3-methoxycinnamic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the methoxy group to a carboxyl group, forming 4-fluoro-3-carboxycinnamic acid.

Reduction: The double bond in the cinnamic acid moiety can be reduced to form 4-fluoro-3-methoxyhydrocinnamic acid.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products:

Oxidation: 4-Fluoro-3-carboxycinnamic acid.

Reduction: 4-Fluoro-3-methoxyhydrocinnamic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: The compound exhibits significant antioxidant properties, making it a candidate for studies related to oxidative stress and related diseases.

Medicine: Research has shown its potential in anticancer therapies, where it may inhibit the proliferation of cancer cells.

Industry: Due to its chemical stability and reactivity, it is used in the production of various fine chemicals and intermediates.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3-methoxycinnamic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The methoxy and fluorine substituents enhance its ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Anticancer Activity: It may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell signaling pathways involved in cell growth and survival.

Comparación Con Compuestos Similares

4-Fluoro-3-methoxycinnamic acid can be compared with other cinnamic acid derivatives, such as:

Ferulic Acid (4-Hydroxy-3-methoxycinnamic acid): Both compounds have antioxidant properties, but ferulic acid is more widely studied and used in food and cosmetics.

Caffeic Acid (3,4-Dihydroxycinnamic acid): Caffeic acid has two hydroxyl groups, making it a stronger antioxidant but less stable than this compound.

p-Coumaric Acid (4-Hydroxycinnamic acid): This compound lacks the methoxy group, resulting in different reactivity and biological activity compared to this compound.

Actividad Biológica

4-Fluoro-3-methoxycinnamic acid is a phenylpropenoic acid derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H9F O3

- Molecular Weight : 196.18 g/mol

The presence of the fluoro group at the para position relative to the methoxy group significantly influences its biological activity compared to other cinnamic acid derivatives.

Antidiabetic Properties

Research indicates that compounds like this compound exhibit notable antidiabetic effects. Studies have shown that derivatives with a methoxy group in the para position can significantly enhance insulin secretion and improve pancreatic β-cell function. For example, p-methoxycinnamic acid demonstrated a 100-fold higher antidiabetic activity compared to the standard compound 1-deoxynojirimycin, attributed to its multifaceted actions such as:

- Stimulation of insulin secretion

- Inhibition of protein glycation

- Modulation of gluconeogenesis in the liver .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies revealed its effectiveness against various pathogens, including:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 14 |

| Aspergillus niger | 12 |

These results suggest potential applications in treating infections caused by these microorganisms .

Hepatoprotective Effects

Similar to other methoxylated derivatives, this compound exhibits hepatoprotective activity. Studies indicate that it can positively influence liver enzyme activity, reduce oxidative stress, and inhibit inflammation and fibrosis in liver cells. This was evidenced by in vivo studies using rodent models, where treatment led to improved liver function markers .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress.

- Modulation of Enzyme Activity : It influences key enzymes involved in glucose metabolism and lipid profiles.

- Cell Signaling Pathways : The compound may interact with various signaling pathways, including those regulating apoptosis and inflammation .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- A study demonstrated its cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent through apoptosis induction via modulation of caspase pathways .

- Another research effort focused on its role in reducing dyslipidemia and improving lipid metabolism without causing cytotoxicity or genotoxicity in human lymphocytes .

Propiedades

IUPAC Name |

(E)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEDFCULNXTLOA-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.